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Compound of Interest

Compound Name: Tyrosylvaline

Cat. No.: B099396

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the dipeptide Tyrosylvaline (Tyr-Val)
using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This
document outlines the structural elucidation of Tyrosylvaline, presenting predicted and
experimental data in a clear, tabular format. Detailed experimental protocols are provided to
facilitate the replication of these analyses. Furthermore, signaling pathways, experimental
workflows, and logical relationships are visualized using Graphviz diagrams to enhance
understanding.

Introduction

Tyrosylvaline is a dipeptide composed of the amino acids Tyrosine and Valine. As with all
peptides, the precise characterization of its structure is fundamental to understanding its
biological activity, metabolic stability, and potential therapeutic applications. NMR spectroscopy
provides detailed information about the chemical environment and connectivity of atoms within
the molecule, while mass spectrometry offers precise molecular weight determination and
structural information through fragmentation analysis. This guide integrates both techniques for
a comprehensive characterization of Tyrosylvaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of
molecules in solution. For Tyrosylvaline, 1H and 13C NMR, along with two-dimensional
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techniques like COSY, HSQC, and HMBC, are invaluable for assigning the chemical shifts of all
protons and carbons, and for confirming the covalent structure and stereochemistry of the
dipeptide.

Predicted *H and **C NMR Data

The following tables summarize the predicted proton and carbon chemical shifts () for
Tyrosylvaline. These predictions are based on the known chemical shifts of the individual
amino acid residues, with adjustments made for the formation of the peptide bond. Actual
experimental values may vary depending on the solvent, pH, and temperature.

Table 1: Predicted *H NMR Chemical Shifts for Tyrosylvaline (in D20, pH 7)

Predicted Chemical o Coupling Constant
Atom Name . Multiplicity

Shift (6 ppm) (J Hz)
Tyrosine Residue
o-H ~41-43 dd ~58
B-H ~29-3.1 m
Aromatic H (ortho to

~6.8-6.9 d ~8.5
OH)
Aromatic H (meta to

~71-7.2 d ~8.5
OH)
Valine Residue
a-H ~40-4.2 d ~5
B-H ~21-23 m
y-CHs ~0.9-1.0 d ~7
y'-CHs ~09-1.0 d ~7

Table 2: Predicted 13C NMR Chemical Shifts for Tyrosylvaline (in D20, pH 7)
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Atom Name Predicted Chemical Shift (6 ppm)

Tyrosine Residue

Carbonyl (C=0) ~172-174
a-C ~55-57

B-C ~37-39

Aromatic C (C-OH) ~ 155 - 157
Aromatic C (ortho to OH) ~115-117
Aromatic C (meta to OH) ~130- 132
Aromatic C (ipso to CHz) ~127 - 129

Valine Residue

Carbonyl (C=0) ~175-177
a-C ~60 - 62
B-C ~30-32
y-C ~18-20

Experimental Protocols for NMR Analysis

A general protocol for acquiring NMR spectra of a dipeptide like Tyrosylvaline is as follows:
Sample Preparation:

e Dissolve 5-10 mg of Tyrosylvaline in 0.5-0.7 mL of a deuterated solvent (e.g., D20, DMSO-
de). The choice of solvent will depend on the solubility of the sample and the specific
information required. For observing exchangeable protons (e.g., amide and hydroxyl
protons), a non-protic solvent like DMSO-de is recommended.

e Add a small amount of an internal standard, such as DSS or TMSP, for chemical shift
referencing.

e Transfer the solution to a 5 mm NMR tube.
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NMR Data Acquisition:

e 1H NMR: Acquire a one-dimensional proton NMR spectrum to identify the different types of
protons and their chemical environments.

e 13C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the different carbon
atoms.

e COSY (Correlation Spectroscopy): Perform a 2D COSY experiment to identify proton-proton
couplings within the same spin system, which helps in assigning protons within each amino
acid residue.

e HSQC (Heteronuclear Single Quantum Coherence): Run a 2D HSQC experiment to
determine one-bond proton-carbon correlations. This is crucial for assigning the chemical
shifts of carbons directly attached to protons.

o HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to identify
two- and three-bond correlations between protons and carbons. This experiment is key for
connecting the individual amino acid spin systems across the peptide bond.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight
and elemental composition of a compound. Tandem mass spectrometry (MS/MS) provides
structural information through fragmentation analysis.

Expected Mass Spectrometry Data

For Tyrosylvaline (C14H20N204), the expected monoisotopic mass is 280.1423 g/mol . The
table below lists the expected m/z (mass-to-charge ratio) values for the molecular ion and
major fragments.

Table 3: Expected m/z Values for Tyrosylvaline and its Fragments in ESI-MS/MS
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lon Formula Calculated m/z
[M+H]* C14H21N204* 281.1496

b2 ion C14H19N203+ 263.1390

y1 ion CsH10NO2+ 116.0706
Immonium ion (Tyr) CsHioNO™ 136.0757
Immonium ion (Val) CaHioN* 72.0808

Note: The fragmentation pattern can be influenced by the type of mass spectrometer and the
collision energy used.

Experimental Protocols for Mass Spectrometry

A general protocol for the MS analysis of Tyrosylvaline is as follows:
Sample Preparation:

¢ Dissolve a small amount of Tyrosylvaline in a suitable solvent, such as a mixture of water,
acetonitrile, and a small amount of formic acid (e.g., 0.1%) to promote ionization.

e The final concentration should be in the low micromolar to nanomolar range, depending on
the sensitivity of the mass spectrometer.

MS Data Acquisition:

o Full Scan MS: Infuse the sample into the mass spectrometer (e.g., using electrospray
ionization - ESI) and acquire a full scan mass spectrum to determine the m/z of the
protonated molecular ion ([M+H]*).

o MS/MS Acquisition (Fragmentation): Select the [M+H]* ion of Tyrosylvaline as the precursor
ion. Perform collision-induced dissociation (CID) or higher-energy collisional dissociation
(HCD) to fragment the precursor ion. Acquire the tandem mass (MS/MS) spectrum of the
fragment ions.
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e Analyze the fragmentation pattern to confirm the amino acid sequence and identify
characteristic fragment ions (e.g., b-ions, y-ions, and immonium ions).

Visualizations

The following diagrams illustrate the workflows and logical relationships involved in the
spectroscopic analysis of Tyrosylvaline.
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Caption: General workflow for the spectroscopic analysis of Tyrosylvaline.
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Caption: Logical relationship of NMR techniques for structure elucidation.
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Caption: Proposed ESI-MS/MS fragmentation pathway for Tyrosylvaline.

 To cite this document: BenchChem. [Spectroscopic Analysis of Tyrosylvaline (Tyr-Val): A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b099396#spectroscopic-analysis-of-tyrosylvaline-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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